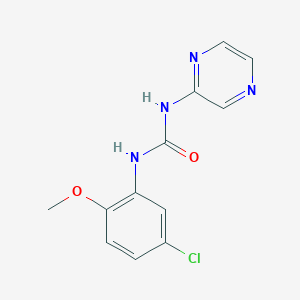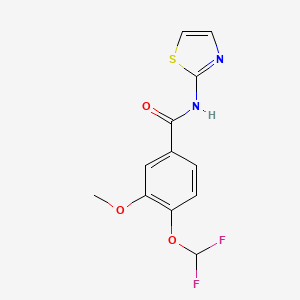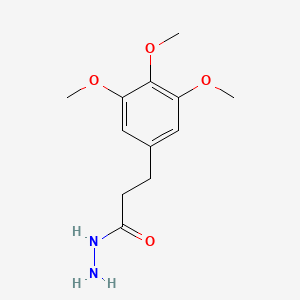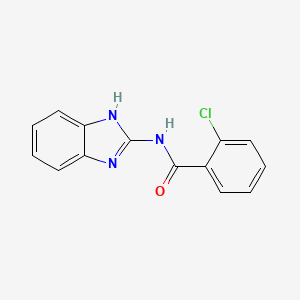
1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyrazinyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 5-chloro-2-methoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety or other functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to interact with specific enzymes and receptors makes it a subject of interest for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(3-chloro-2-methylphenyl)urea: This compound has a similar structure but with an additional chloro and methyl substitution, which may alter its chemical and biological properties.
1-(5-Chloro-2-methoxyphenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea:
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: These compounds feature antimony coordination, leading to unique structural and functional characteristics.
Properties
Molecular Formula |
C12H11ClN4O2 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-10-3-2-8(13)6-9(10)16-12(18)17-11-7-14-4-5-15-11/h2-7H,1H3,(H2,15,16,17,18) |
InChI Key |
HLEZAEWHAQFDAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC=CN=C2 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-tert-butylcyclohexyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10968391.png)
![2-({4-methyl-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968394.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10968401.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-3-(1-phenylethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10968416.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10968418.png)
![N-(2-chloro-4-methylphenyl)-4-[4-(propan-2-yl)benzyl]piperazine-1-carboxamide](/img/structure/B10968425.png)
![2-(2,3-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968426.png)
![3-cyclopentyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10968433.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10968439.png)
![(4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10968441.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B10968449.png)
